molecular formula C22H14N2S B13731071 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene

2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene

Cat. No.: B13731071
M. Wt: 338.4 g/mol
InChI Key: RUYQRQKCZSWGGG-UHFFFAOYSA-N
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Description

2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene (CAS 1610765-80-4) is a rigid, V-shaped organic ligand designed for advanced materials research. Its molecular structure, featuring a dibenzothiophene core flanked by two pyridyl rings, makes it an excellent building block for constructing coordination polymers and metal-organic frameworks (MOFs) . Scientific studies have demonstrated its utility in creating porous coordination polymers with interesting topological networks, such as 2D→3D parallel polycatenation, when combined with metal ions like Zinc or Cobalt . These structures exhibit promising properties, including solid-state photoluminescence and high thermal stability, making them candidates for applications in photochemistry and as wide-gap semiconductor materials . The ligand's specific geometry and coordination ability allow researchers to explore novel architectures in crystal engineering and develop new functional materials. This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H14N2S

Molecular Weight

338.4 g/mol

IUPAC Name

4-(8-pyridin-4-yldibenzothiophen-2-yl)pyridine

InChI

InChI=1S/C22H14N2S/c1-3-21-19(13-17(1)15-5-9-23-10-6-15)20-14-18(2-4-22(20)25-21)16-7-11-24-12-8-16/h1-14H

InChI Key

RUYQRQKCZSWGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC=NC=C3)C4=C(S2)C=CC(=C4)C5=CC=NC=C5

Origin of Product

United States

Theoretical and Computational Elucidation of Electronic and Photophysical Properties of 2,8 Di Pyridin 4 Yl Dibenzo B,d Thiophene

Density Functional Theory (DFT) Investigations of Ground State Electronic Structure

DFT is a powerful computational method for investigating the electronic structure of molecules, providing insights into molecular orbitals and charge distribution.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons, its electronic absorption and emission properties, and its charge transport characteristics.

For 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene, the HOMO is expected to be predominantly localized on the electron-rich dibenzothiophene (B1670422) core. This is a common feature in donor-acceptor molecules where the donor unit contributes most to the HOMO. semanticscholar.org Conversely, the LUMO is anticipated to be centered on the electron-accepting pyridyl rings. scirp.orgwuxibiology.com This spatial separation of the HOMO and LUMO is a key indicator of a molecule's potential for intramolecular charge transfer upon photoexcitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. A smaller HOMO-LUMO gap generally implies that the molecule can be excited by lower-energy light. Computational studies on similar dibenzothiophene derivatives have shown that substitution can tune these energy levels. semanticscholar.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound The following data is illustrative and based on typical values for similar compounds, as direct experimental or computational values for the specific molecule were not available in the searched literature.

Molecular OrbitalEnergy (eV)Primary Localization
LUMO-2.5Pyridyl Rings
HOMO-5.8Dibenzothiophene Core
HOMO-LUMO Gap 3.3

Charge Density Distribution and Electron-Accepting/Donating Character

The charge density distribution in the ground state of this compound is expected to reflect the electronegativity differences between the constituent atoms and the electron-donating/accepting nature of the molecular fragments. The dibenzothiophene moiety, with its sulfur atom and extended π-system, acts as the electron-donating part of the molecule. The nitrogen atoms in the pyridine (B92270) rings, being more electronegative than carbon, draw electron density towards them, establishing the electron-accepting character of these peripheral groups.

This inherent charge polarization in the ground state can be further understood by analyzing the molecular electrostatic potential (MEP). The MEP map would likely show negative potential (red/yellow) localized around the nitrogen atoms of the pyridyl rings, indicating regions susceptible to electrophilic attack, and a more neutral or slightly positive potential (blue/green) over the dibenzothiophene core. This charge distribution is foundational to the molecule's intermolecular interactions and its behavior in an external electric field.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Dynamics

TD-DFT is a widely used computational method for studying the electronic excited states of molecules, providing information on excitation energies, oscillator strengths, and the nature of electronic transitions.

Singlet and Triplet Energy Level Determination

Upon absorption of light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). TD-DFT calculations can predict the energy of this transition. For molecules with significant charge transfer character, the S₁ state is often described as a HOMO to LUMO transition.

In addition to singlet excited states, triplet excited states (T₁) are also of great importance, particularly for applications in OLEDs that utilize phosphorescence. The energy of the lowest triplet state (T₁) and the energy difference between the lowest singlet and triplet states (ΔEST) are crucial parameters. Dibenzothiophene-based materials are known to possess high triplet energies, which is a desirable property for host materials in blue phosphorescent OLEDs. semanticscholar.org The pyridyl substitution is expected to influence these energy levels.

Table 2: Predicted Excited State Energies for this compound The following data is illustrative and based on typical values for similar compounds, as direct experimental or computational values for the specific molecule were not available in the searched literature.

Excited StateEnergy (eV)
S₁3.1
T₁2.8
**ΔEST (S₁ - T₁) **0.3

Intramolecular Charge Transfer (ICT) State Characterization

Given the donor-acceptor architecture of this compound, the lowest excited singlet state (S₁) is expected to have significant intramolecular charge transfer (ICT) character. nih.govacs.org Upon excitation, an electron is promoted from the HOMO (localized on the dibenzothiophene core) to the LUMO (localized on the pyridyl rings). This results in a significant redistribution of electron density, creating a more polarized excited state with a larger dipole moment compared to the ground state.

The degree of charge transfer can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the ICT state is stabilized, leading to a red-shift in the emission spectrum. TD-DFT calculations can quantify the charge transfer character of the excited state by analyzing the change in electron density upon excitation.

Spin-Orbit Coupling and Interfacial Effects

Spin-orbit coupling (SOC) is the interaction between the electron's spin and its orbital motion. This interaction is responsible for mixing singlet and triplet states and is a key process in phosphorescence, where a molecule in a triplet excited state can relax to the singlet ground state by emitting a photon. The efficiency of intersystem crossing (ISC), the transition from a singlet to a triplet state, and reverse intersystem crossing (RISC), from a triplet to a singlet state, are governed by the strength of the SOC.

In molecules containing heavy atoms like sulfur, SOC can be significant. rsc.org For this compound, the presence of the sulfur atom in the dibenzothiophene core would contribute to the SOC. This could facilitate ISC, potentially leading to population of the triplet state. The magnitude of SOC is also dependent on the nature of the excited states involved. For instance, coupling between states of different orbital types (e.g., n-π* and π-π*) is often more efficient.

When used in a device, interfacial effects at the boundary with other materials can significantly influence the electronic and photophysical properties. For instance, interactions with adjacent layers can alter the energy levels and affect charge injection and transport. The orientation of the molecule at an interface can also impact its performance. These effects are complex and require more advanced computational models that include the surrounding environment.

Prediction of Optical Transitions and Spectroscopic Signatures

The optical properties of this compound are primarily governed by electronic transitions between molecular orbitals. These transitions can be theoretically predicted using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TD-DFT). osti.gov This computational approach is effective for estimating the excitation properties of organic molecules and allows for the calculation of key spectroscopic parameters, including vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f). researchgate.net

The electronic transitions in molecules like this compound, which feature a π-conjugated system, are typically characterized as π-π* transitions. The lowest energy transition, which dictates the primary absorption and emission characteristics, often corresponds to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com

For this compound, the dibenzothiophene core generally acts as the electron-rich component, contributing significantly to the HOMO, while the electron-deficient pyridine rings contribute to the LUMO. This arrangement can lead to intramolecular charge transfer (ICT) characteristics upon excitation. researchgate.net TD-DFT calculations can elucidate the nature of these transitions by analyzing the contributing orbitals.

The predicted spectroscopic data for this class of compounds typically include:

Maximum Absorption Wavelength (λabs): The wavelength at which the molecule absorbs light most strongly, corresponding to the S0 → S1 transition.

Maximum Emission Wavelength (λfl): The wavelength of light emitted upon relaxation from the first excited state (S1) to the ground state (S0), also known as fluorescence.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition. A higher oscillator strength corresponds to a more intense absorption band. researchgate.net

Excitation Energy (E): The energy difference between the ground and excited states for a particular transition.

The following interactive table provides representative theoretical data for related dibenzothiophene and pyridine-thiophene derivatives, illustrating the typical outputs of TD-DFT calculations.

Compound TypeCalculated λabs (nm)Calculated λfl (nm)Oscillator Strength (f)Primary TransitionMethod
Dibenzothiophene Derivative~320-350~380-450>1.0HOMO → LUMO (π-π)TD-DFT
Pyridine-Thiophene Derivative~340-380~420-500>1.2HOMO → LUMO (π-π with ICT)TD-DFT

Note: The data in this table are illustrative, based on computational studies of similar molecular structures, and serve to represent the expected range and nature of the spectroscopic signatures for this compound.

Substituents on either the dibenzothiophene or pyridine rings can significantly alter these optical properties. For example, adding electron-donating groups to the dibenzothiophene core or electron-withdrawing groups to the pyridine rings would be expected to cause a bathochromic (red) shift in the absorption and emission spectra due to a smaller HOMO-LUMO gap. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the structural dynamics, conformational flexibility, and intermolecular interactions of molecules. nih.gov For a semi-rigid molecule like this compound, MD simulations provide insight into its behavior in different environments (e.g., in solution or in a solid-state assembly) over time.

MD simulations can be used to:

Explore the potential energy surface: By simulating the molecule's movement over time, MD can identify low-energy, stable conformers and the energy barriers between them. cwu.edu

Analyze torsional angle distributions: This reveals the most probable orientations of the pyridine rings relative to the central core under specific conditions (e.g., temperature, solvent).

Assess molecular planarity: The degree of planarity affects the extent of π-conjugation across the molecule, which in turn influences its electronic and optical properties.

Intermolecular Interactions: The structure of this compound allows for several types of non-covalent intermolecular interactions, which are crucial for understanding its crystal packing, self-assembly, and interactions with other molecules. MD simulations can model these forces explicitly. mdpi.com The dominant interactions for this molecule are predicted to be:

Interaction TypeDescriptionRelevant Structural Feature
π-π Stacking Attractive, non-covalent interactions between the aromatic rings. This is a major driving force for molecular packing in the solid state. nih.govDibenzothiophene core, Pyridine rings
Hydrogen Bonding The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor from suitable donor molecules (e.g., solvent, other functional groups). nih.govPyridine Nitrogen
C-H···π Interactions Interactions between the C-H bonds of one molecule and the π-electron cloud of an aromatic ring on a neighboring molecule.Aromatic C-H bonds and π-systems
Dispersion Forces Also known as van der Waals forces, these are ubiquitous attractive forces that are significant for large, polarizable aromatic systems. acs.orgEntire molecule
Sulfur-involved Interactions The sulfur atom in the thiophene ring can participate in chalcogen bonding or other specific interactions with electron-deficient or electron-rich centers. nih.govDibenzothiophene Sulfur

Computational studies on similar thiophene and pyridine-containing systems have shown that dispersion and electrostatic forces are the primary drivers of intermolecular association. acs.orgresearchgate.net The orientation dependence of these interactions, particularly π-stacking, plays a critical role in determining the final supramolecular architecture. acs.org

Rationalization of Structure-Property Relationships through Computational Modeling

Computational modeling is essential for establishing clear relationships between the chemical structure of this compound and its resulting electronic and photophysical properties. researchgate.net By systematically analyzing the molecule's features, a rationalization of its behavior can be developed.

The key to understanding the properties of this molecule lies in dissecting its constituent parts and their electronic interplay:

Dibenzothiophene (DBT) Core: This central unit is a rigid, planar, and electron-rich π-conjugated system. It typically forms the core of the HOMO and acts as an electron-donating (D) moiety. scispace.com

Pyridyl Substituents: The pyridine rings are electron-deficient (π-accepting) heterocycles due to the electronegative nitrogen atom. They contribute significantly to the LUMO, acting as electron-accepting (A) moieties.

Computational modeling, primarily through DFT, allows for the quantification of how these structural features influence specific properties:

Structural FeatureImpact on PropertiesRationale
Dibenzothiophene Core Establishes a high fluorescence quantum yield and good thermal stability.The rigid, fused-ring structure minimizes non-radiative decay pathways that can occur through vibrational modes in more flexible molecules.
Pyridyl Groups Modulates electron affinity, solubility, and intermolecular interactions. Governs the LUMO energy level.The nitrogen atom introduces polarity, enhances electron-accepting character, and provides a site for hydrogen bonding. nih.gov
D-A-D Architecture Leads to a reduced HOMO-LUMO gap and intramolecular charge-transfer (ICT) characteristics in the excited state. researchgate.netThe spatial separation of the electron-donating core (HOMO) and electron-accepting pendants (LUMO) facilitates charge redistribution upon photoexcitation. This is a key principle for tuning emission color.
Torsional Angle Affects the degree of π-conjugation, which directly influences the HOMO-LUMO gap and, consequently, the absorption/emission wavelengths.A more planar conformation (smaller torsional angle) leads to better orbital overlap, greater conjugation, a smaller energy gap, and a red-shift in the spectra. A twisted conformation disrupts conjugation, leading to a blue-shift.
Substitution Position The 2,8-disubstitution pattern on DBT influences the molecular dipole moment and charge distribution.This specific substitution pattern maintains the molecular symmetry and provides a long conjugation axis across the molecule, which is often beneficial for charge transport and optical properties. elsevierpure.com

In essence, the electronic properties of this compound are a direct consequence of its designed D-A-D structure. The dibenzothiophene unit serves as the chromophoric core, while the terminal pyridine groups act as powerful modulators of the frontier molecular orbital energies. researchgate.net This relationship allows for the rational design of new materials; for instance, modifying the electronic nature of the core or the pendants can predictably tune the emission color from blue to red for applications in areas like organic electronics. researchgate.net

Advanced Spectroscopic Probing of Electronic and Excited States in 2,8 Di Pyridin 4 Yl Dibenzo B,d Thiophene Derivatives

Electronic Absorption Spectroscopy for Ground State Transitions

Electronic absorption spectroscopy, typically utilizing UV-Visible light, is a fundamental technique for characterizing the ground-state electronic transitions in conjugated molecules like 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene. The absorption spectrum reveals the energies required to promote electrons from occupied to unoccupied molecular orbitals.

For dibenzothiophene (B1670422) derivatives, the UV-Vis spectra typically display intense absorption bands corresponding to π → π* transitions within the conjugated aromatic system. core.ac.ukresearchgate.net Studies on a series of 2,8-diaryl-dibenzothiophene derivatives in dichloromethane (B109758) show two primary absorption bands. core.ac.uk The position of these bands is sensitive to the nature of the substituent attached to the dibenzothiophene core. For instance, the substitution of electron-donating or electron-withdrawing groups at the para-position of the phenyl rings in 2,8-diphenyldibenzothiophene derivatives leads to a bathochromic (red) shift of the main absorption band compared to the unsubstituted parent compound. core.ac.uk This shift indicates a modification of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the case of this compound, the pyridyl groups act as electron-accepting moieties, influencing the energy of the electronic transitions.

Table 1: Electronic Absorption Data for Selected 2,8-Diaryl-dibenzothiophene Derivatives in Dichloromethane

Compound Substituent (Ar) λ_abs (nm) log ε
1 Phenyl 286 4.79
2 4-Methoxyphenyl 288 4.88
3 4-Cyanophenyl 296 4.81
4 4-Acetylphenyl 303 4.82

Data sourced from research on 2,8-diaryl-dibenzothiophene derivatives, illustrating the effect of para-substituents on the absorption maxima. core.ac.uk

The absorption spectra of polycyclic aromatic sulfur heterocycles (PASHs) like dibenzothiophene are characterized by transitions to low-energy singlet states (S1) that possess ππ* character. chemrxiv.orgscispace.com The introduction of pyridyl groups at the 2 and 8 positions is expected to further modulate these transitions.

Photoluminescence Spectroscopy: Fluorescence and Phosphorescence Studies

Photoluminescence spectroscopy probes the radiative de-excitation pathways of electronically excited molecules, providing insights into their emissive properties. This includes fluorescence, the rapid emission from a singlet excited state (S1 → S0), and phosphorescence, the much slower emission from a triplet excited state (T1 → S0). ubbcluj.roossila.com

Derivatives of dibenzothiophene are known to be fluorescent. chemrxiv.org Steady-state fluorescence studies of 2,8-diaryl-dibenzothiophene derivatives reveal that these molecules are emissive in both solution and the solid state. core.ac.uk A notable feature is the large Stokes shift, which is the difference in energy between the absorption and emission maxima. This significant shift suggests a substantial geometric relaxation in the excited state before emission occurs, which is often associated with a change in the molecule's dipole moment upon excitation. core.ac.uk

Phosphorescence is typically observed at low temperatures in a rigid matrix to minimize non-radiative deactivation from the long-lived triplet state. ubbcluj.roiastate.edu For dibenzothiophene-S,S-dioxide derivatives, weak phosphorescence can be detected at 77 K. iastate.edu The efficiency of intersystem crossing (ISC), the process that populates the triplet state from the singlet state, is a key factor determining the relative intensities of fluorescence and phosphorescence. Dibenzothiophene derivatives have been shown to undergo highly efficient ISC, leading to low fluorescence yields but high triplet yields of approximately 98%. chemrxiv.orgscispace.com

Quantum Yield and Fluorescence Lifetime Measurements

The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited singlet state before returning to the ground state. These two parameters are crucial for evaluating the performance of materials in applications like organic light-emitting diodes (OLEDs).

For many dibenzothiophene derivatives, the fluorescence quantum yields are relatively low, in the range of 1.2% to 1.6%. chemrxiv.orgscispace.com This is a direct consequence of the very efficient intersystem crossing to the triplet manifold, which outcompetes the radiative decay from the singlet state. chemrxiv.org The excited state dynamics involve direct population of the S1 state, which then relaxes with a lifetime of a few picoseconds, followed by ISC to the triplet state with lifetimes in the range of hundreds of picoseconds. chemrxiv.orgscispace.com

From the quantum yield and lifetime, the radiative (k_r) and non-radiative (k_nr) decay rates can be calculated (k_r = Φ_f / τ_f and k_nr = (1 - Φ_f) / τ_f). nih.gov These rates provide further insight into the competition between different de-excitation pathways.

Table 2: Illustrative Photophysical Properties of Dibenzothiophene Derivatives

Compound Fluorescence Yield (Φ_f) Triplet Yield (Φ_T) S1 Lifetime (ps) ISC Lifetime (ps)
Dibenzothiophene ~1.2-1.6% ~98% 4 - 13 820 - 900
4-Methyldibenzothiophene ~1.2-1.6% ~98% 4 - 13 820 - 900
4,6-Dimethyldibenzothiophene ~1.2-1.6% ~98% 4 - 13 820 - 900

This table presents typical data for dibenzothiophene and its methylated derivatives, highlighting the characteristic low fluorescence and high triplet yields due to efficient intersystem crossing. chemrxiv.orgscispace.com

Solvatochromic Behavior and Environmental Sensitivity of Emission

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules that exhibit a significant change in dipole moment upon electronic excitation.

For donor-π-acceptor (D–π–A) type molecules, the emission spectra often show a pronounced red shift as the polarity of the solvent increases. nih.gov The this compound structure can be considered to have a degree of intramolecular charge transfer (ICT) character, with the dibenzothiophene core acting as a donor/bridge and the pyridyl groups as acceptors. Therefore, its emission is expected to be sensitive to the solvent environment. In polar solvents, the excited state with its larger dipole moment is stabilized more than the ground state, leading to a lower energy (red-shifted) emission. nih.gov This sensitivity to the environment can be exploited in chemical sensing applications. The magnitude of the solvatochromic shift can be used to estimate the change in dipole moment between the ground and excited states. nih.gov

Analysis of Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling internal quantum efficiencies of up to 100% in OLEDs. nih.gov This process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet state (T1) to the lowest singlet state (S1), which is possible when the energy gap between these two states (ΔE_ST) is very small (typically < 0.2 eV). rsc.org

The dibenzothiophene core, particularly its S,S-dioxide derivative, is a popular building block for TADF emitters. plu.mxskku.eduresearchgate.netskku.edu By attaching electron-donating groups to the dibenzothiophene-based acceptor core, a donor-acceptor (D-A) structure is created. This architecture spatially separates the HOMO (on the donor) and the LUMO (on the acceptor), which is a key strategy for minimizing the ΔE_ST. nih.gov

High-Resolution Core-Level Spectroscopy (XPS, NEXAFS) for Electronic Structure Characterization

High-resolution core-level spectroscopies such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are powerful tools for probing the elemental composition and electronic structure of molecules. researchgate.netaip.org

XPS provides information on the elemental composition and the chemical environment of atoms by measuring the binding energies of their core-level electrons. For this compound, XPS would yield distinct peaks for C 1s, N 1s, and S 1s core levels, with slight shifts in binding energy depending on the local chemical bonding.

NEXAFS spectroscopy involves the excitation of a core-level electron to an unoccupied molecular orbital. aip.orgaip.org The resulting spectrum provides detailed information about the unoccupied states (e.g., π* and σ* orbitals). For planar aromatic molecules like dibenzothiophene, NEXAFS is particularly useful. The C 1s → π* transition dipole moment is oriented perpendicular to the molecular plane. aip.org By using polarized X-rays and varying the angle of incidence, the orientation of the molecules in a thin film can be determined based on the dichroism of the NEXAFS signal. aip.orgnih.gov Sulfur K-edge NEXAFS is also highly valuable for studying thiophenic compounds, providing insights into the transitions to unoccupied orbitals localized on or near the sulfur atom. researchgate.netresearchgate.net For the target compound, NEXAFS could be used to characterize the π* orbitals associated with both the dibenzothiophene core and the pyridyl rings and to determine how these molecules orient on a substrate.

Electrochemical Analysis: Cyclic Voltammetry for Energy Level Profiling

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the frontier molecular orbitals, the HOMO and LUMO. core.ac.ukscirp.org

For a series of 2,8-diaryl-dibenzothiophene derivatives, the first oxidation potential (E_ox) obtained from CV corresponds to the removal of an electron from the HOMO. core.ac.uk Therefore, the HOMO energy level can be estimated from this value relative to a reference standard like ferrocene/ferrocenium (Fc/Fc+). The electron-donating or electron-withdrawing nature of the substituents significantly impacts the oxidation potential and thus the HOMO energy. A linear relationship has been observed between the HOMO energy levels of substituted 2,8-diphenyldibenzothiophene derivatives and the Hammett constants of the substituents, demonstrating predictable tuning of the electronic properties. core.ac.uk

The LUMO energy level can be determined from the reduction potential. However, if the reduction is irreversible or outside the solvent window, the LUMO energy is often estimated by adding the optical bandgap (E_g), determined from the onset of the absorption spectrum, to the HOMO energy (E_LUMO = E_HOMO + E_g). core.ac.uk This energy level profiling is essential for designing materials for electronic devices, as it determines the efficiency of charge injection and transport. The pyridyl groups in this compound are expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted dibenzothiophene.

Table 3: Electrochemical Data and Energy Levels for Selected 2,8-Diaryl-dibenzothiophene Derivatives

Compound Substituent (Ar) E_ox (V vs Fc/Fc+) E_HOMO (eV) E_g (optical) (eV) E_LUMO (eV)
1 Phenyl 1.14 -5.54 3.50 -2.04
2 4-Methoxyphenyl 1.01 -5.41 3.48 -1.93
3 4-Cyanophenyl 1.25 -5.65 3.40 -2.25
4 4-Acetylphenyl 1.25 -5.65 3.33 -2.32

Data sourced from research on 2,8-diaryl-dibenzothiophene derivatives. E_HOMO calculated from E_ox; E_LUMO calculated from E_HOMO and the optical bandgap. core.ac.uk

Role of 2,8 Di Pyridin 4 Yl Dibenzo B,d Thiophene in Advanced Organic Electronic Materials

Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), the performance and efficiency of a device are critically dependent on the properties of the materials used in its various layers. 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is a versatile molecule that can be employed in several key roles within the OLED architecture, including as a host material, an electron transporter, and a component in advanced emissive layer concepts like exciplex systems.

One of the most critical roles for materials in third-generation OLEDs is that of a host in the emissive layer for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters. An effective host material must possess a triplet energy (T₁) level that is higher than that of the guest emitter to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the emission.

The dibenzothiophene (B1670422) (DBT) core is known for its high triplet energy, making its derivatives excellent candidates for host materials, particularly for blue-emitting phosphorescent and TADF devices which require hosts with very high T₁ levels. By incorporating pyridine (B92270) units, the electronic properties of the DBT core can be modified to optimize charge injection and transport, while maintaining the requisite high triplet energy. Materials that combine carbazole (B46965) and pyridine units have been shown to be effective hosts for blue TADF OLEDs, demonstrating high efficiency and long operational lifetimes. researchgate.net The robust thermal stability associated with the DBT scaffold further contributes to the longevity and reliability of the device. skku.edu

Table 1: Properties of Core Moieties Relevant to Host Material Design

Moiety Key Property Relevance in OLED Hosts
Dibenzo[b,d]thiophene High Triplet Energy (T₁) Prevents energy back-transfer from phosphorescent/TADF emitters, crucial for high efficiency.

The molecular structure of this compound, which combines a weakly electron-donating DBT core with strongly electron-deficient pyridine rings, lends itself to applications as an electron transporting material (ETM) or as a bipolar host.

The nitrogen atom in the pyridine ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the injection and transport of electrons. Pyridine-containing compounds are widely recognized for their use as ETMs in both OLEDs and organic solar cells. rsc.orgrsc.org In the case of this compound, the two pyridine units significantly enhance its electron-transporting capabilities.

Materials that exhibit Thermally Activated Delayed Fluorescence (TADF) are capable of harvesting non-emissive triplet excitons and converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.gov This mechanism can theoretically enable 100% internal quantum efficiency in OLEDs without the need for heavy metals like iridium or platinum. A key requirement for TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

This small ΔEST is often achieved in molecules with a donor-acceptor (D-A) structure, where the Highest Occupied Molecular Orbital (HOMO) and LUMO are spatially separated. While this compound possesses a D-A character, its primary application is typically as a high-triplet-energy host material. Its suitability as a TADF emitter would depend on the precise ΔEST value, which is determined by the specific electronic coupling between the DBT and pyridine units. Research has shown that combining pyridine-carbonitrile acceptors with carbazole donors can lead to TADF emitters with excellent performance and external quantum efficiencies approaching 30%. nih.govscite.ai However, without experimental evidence of a sufficiently small ΔEST and high photoluminescence quantum yield for this compound, its role as an emitter remains speculative compared to its more established function as a host or transport material.

An exciplex is an excited-state complex formed at the interface between a donor (hole-transporting) and an acceptor (electron-transporting) material. Utilizing an exciplex-forming pair of materials as a co-host system is an advanced strategy to achieve highly efficient OLEDs. nih.gov These systems can facilitate barrier-free charge injection and create a direct pathway for exciton (B1674681) formation, often exhibiting TADF properties that allow for efficient harvesting of both singlet and triplet excitons. researchgate.net

Given its strong electron-accepting character due to the pyridine moieties, this compound is a strong candidate to serve as the acceptor component in an exciplex-forming co-host. When blended with a suitable donor material (e.g., a carbazole or triphenylamine (B166846) derivative), it could form an interfacial exciplex. Such systems have been shown to reduce driving voltage and enhance the efficiency and stability of fluorescent, phosphorescent, and TADF OLEDs. nih.govresearchgate.netresearchgate.net

Organic Photovoltaic Cells (OPVs)

In organic photovoltaics, the key processes are light absorption, exciton diffusion, charge separation, and charge transport. The materials used in the active layer and transport layers are engineered to optimize these steps.

While derivatives of dibenzothiophene have been investigated for use in the active layer of OPVs and as hole transporting materials (HTMs) in perovskite solar cells, the functionalization of the DBT core is critical to its role. mdpi.comrsc.orgresearchgate.net HTMs are typically electron-donating materials with a high HOMO level to facilitate the extraction of holes from the light-absorbing layer.

The presence of two strongly electron-withdrawing pyridine units in this compound significantly lowers its HOMO energy level. This property makes it generally unsuitable for use as a conventional HTM. Instead, its electronic characteristics are much better aligned with the requirements for an electron transporting layer (ETL) in an OPV device. Pyridine-based materials have been successfully used as ETLs in organic solar cells, where their high electron mobility and appropriate LUMO level help to efficiently extract and transport electrons to the cathode, leading to improvements in power conversion efficiency. rsc.orgresearchgate.net

Table 2: List of Mentioned Chemical Compounds

Abbreviation / Trivial Name Full Chemical Name
DBT Dibenzo[b,d]thiophene
4N-oCBP 9-(3-(2-(9H-carbazol-9-yl)phenyl)pyridin-4-yl)-9H-carbazole
TCz-Trz 2,4,6-tris(2-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine
26tCzPPC / 246tCzPPC / 35tCzPPC Pyridine-carbonitrile-carbazole based TADF emitters
Py-03 2,6-diphenyl-4-(pyren-1-yl)pyridine
Py-MeO 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine
Py-Me 4-(pyren-1-yl)-2,6-di-p-tolylpyridine
Py-Br 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine
Azu-Py-DF / Azu-Py-OMeTPA 6-(4-Pyridyl)Azulene derivatives
BCP 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline
TmPyPB 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene
B3PyPB bis-1,2-(3,5-di-3-pyridyl-phenyl)benzene
DPPS diphenyl-bis[4-(pyridin-3-yl)phenyl]silane
OXD-7 1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]benzene

Interfacial Engineering and Passivation Effects

The performance and stability of organic electronic devices are often dictated by the quality of the interfaces between different material layers. The presence of defects at these interfaces can act as charge traps, leading to recombination losses and degradation of device performance. Interfacial engineering, through the use of specialized molecular layers, is a critical strategy to mitigate these issues.

Studies on various pyridine derivatives have demonstrated their effectiveness in passivating surface defects in perovskite solar cells. researchgate.netscispace.comtue.nltue.nlresearchgate.net The nitrogen atom in the pyridine ring can interact with uncoordinated lead ions on the perovskite surface, reducing non-radiative recombination pathways. researchgate.netscispace.comtue.nltue.nlresearchgate.net While direct experimental studies on this compound for this specific application are limited, the underlying chemical principles strongly suggest its potential as an effective passivation agent. The rigid dibenzothiophene core can also contribute to the formation of a well-ordered and stable interfacial layer.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge-transport properties of the organic semiconductor used in the active channel.

The dibenzo[b,d]thiophene core of this compound is a well-known electron-rich aromatic system that has been incorporated into various high-performance p-type organic semiconductors. researchgate.netresearchgate.netmdpi.com The extended π-conjugation and planar structure of the dibenzothiophene unit facilitate intermolecular π-π stacking, which is crucial for efficient charge hopping between adjacent molecules in the solid state. mdpi.com

The introduction of the electron-withdrawing pyridyl groups at the 2 and 8 positions significantly modifies the electronic properties of the dibenzothiophene core. These groups are expected to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. The lowering of the LUMO level can facilitate electron injection and transport, suggesting that this compound could exhibit n-type or even ambipolar charge transport behavior.

While specific experimental data on the OFET performance of this compound is not extensively reported in the literature, the table below presents typical performance parameters for OFETs based on other dibenzothiophene derivatives to provide a comparative context.

CompoundMobility (cm²/Vs)On/Off RatioTransport Type
Dibenzo[b,d]thiophene~10⁻² - 10⁻¹> 10⁵p-type
Alkyl-substituted Dibenzothiophenes> 1> 10⁶p-type
Phenyl-substituted Dibenzothiophenes~10⁻¹> 10⁵p-type

This table presents representative data for related compounds to illustrate the potential of the dibenzothiophene core in OFETs.

Application as Two-Photon Absorbing (2PA) Chromophores

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon has found applications in areas such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. The efficiency of 2PA is quantified by the two-photon absorption cross-section (σ₂).

The molecular structure of this compound features a symmetrical acceptor-π-acceptor (A-π-A) design, where the dibenzothiophene core acts as the π-bridge and the pyridyl groups function as the electron-accepting moieties. This type of molecular architecture is known to be beneficial for enhancing 2PA activity. Upon excitation, a significant intramolecular charge transfer can occur from the dibenzothiophene core to the terminal pyridyl groups, which can lead to a large change in the molecular dipole moment and consequently a high 2PA cross-section. ucf.edu

The table below shows experimentally measured 2PA cross-sections for some representative organic chromophores to provide a benchmark for the potential performance of this compound.

ChromophorePeak 2PA Wavelength (nm)Max. 2PA Cross-section (GM)
Fluorescein~780~30
Rhodamine B~800~200
AF-350~750~1000

This table provides comparative 2PA data for well-known dyes. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Research on this compound in Coordination Chemistry Remains Limited

Extensive searches for scholarly information on the coordination chemistry and supramolecular self-assembly of the specific compound This compound have yielded no specific research articles, detailed structural analyses, or data on its use in forming metal-organic frameworks (MOFs), coordination polymers, supramolecular wires, or rectangles.

While the fields of coordination chemistry and supramolecular assembly are rich with studies on a vast array of organic ligands, it appears that this compound has not been a significant focus of published research to date. The structural components of the molecule—a dibenzo[b,d]thiophene core with two pyridin-4-yl substituents—suggest its potential as a ligand for constructing complex supramolecular architectures. The pyridyl groups are well-known coordinating moieties for metal centers, and the rigid, planar dibenzothiophene backbone could, in theory, support the formation of extended structures.

However, without specific studies, any discussion on its function as a ligand, the structural analysis of its potential coordination networks, the tunability of such networks, or its role in forming supramolecular wires and rectangles would be purely speculative. The scientific literature that is publicly accessible and indexed in major databases does not currently contain the experimental data necessary to address the specific points outlined in the requested article structure.

Therefore, the following sections of the proposed article outline cannot be populated with the required detailed, informative, and scientifically accurate content:

Coordination Chemistry and Supramolecular Self Assembly Utilizing 2,8 Di Pyridin 4 Yl Dibenzo B,d Thiophene

Formation of Supramolecular Wires and Rectangles

Further research and publication in peer-reviewed journals would be necessary to provide the specific findings and data tables related to the coordination chemistry of 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene.

Conclusion and Future Research Directions

Summary of Key Achievements and Research Gaps

The principal achievement in the study of 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene to date is its successful synthesis. The established protocol provides a reliable method for obtaining the compound, which is a crucial first step for any further investigation.

However, a significant gap exists in the scientific literature regarding the characterization and application of this compound. Key areas that remain unexplored include:

Photophysical and Electrochemical Properties: A detailed investigation of its absorption and emission spectra, quantum yield, and redox behavior is necessary to understand its potential in optoelectronic applications.

Material Science Applications: There is a lack of studies exploring its use as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Biological Activity: The potential of this compound as a pharmacologically active agent has not been assessed.

Prospects for Tailored Molecular Design and Performance Optimization

The structure of this compound offers considerable scope for tailored molecular design to optimize its performance for specific applications. Future research could focus on:

Functional Group Modification: The introduction of various functional groups on the pyridine (B92270) or dibenzothiophene (B1670422) rings could be used to fine-tune the compound's electronic properties, solubility, and intermolecular interactions.

Polymerization: The pyridinyl groups offer potential sites for polymerization, leading to the development of novel conjugated polymers with interesting electronic and optical properties.

Metal Coordination: The nitrogen atoms in the pyridine rings can act as ligands for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis, gas storage, and sensing.

A systematic study of structure-property relationships will be crucial for guiding the rational design of new derivatives with enhanced performance characteristics.

Emerging Applications and Cross-Disciplinary Research Avenues

Given the versatile nature of its chemical building blocks, this compound could find applications in a variety of emerging fields. Cross-disciplinary research will be key to unlocking its full potential.

Organic Electronics: As a hybrid of electron-deficient pyridine and an electron-rich dibenzothiophene core, this compound is a prime candidate for investigation as an ambipolar material in organic electronics.

Chemosensors: The pyridine units can be functionalized to create selective binding sites for specific analytes, making it a potential platform for the development of fluorescent chemosensors.

Photocatalysis: The conjugated π-system of the molecule suggests that it could be explored as an organic photocatalyst for various chemical transformations.

Further exploration of these and other potential applications will require collaborative efforts between synthetic chemists, materials scientists, physicists, and biologists.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene and its derivatives?

  • Methodology : The synthesis typically involves functionalizing dibenzo[b,d]thiophene at the 2- and 8-positions via cross-coupling reactions. For example, dibenzo[b,d]thiophene 5-oxide can be prepared using triflic acid anhydride and ethyl diazoacetate under controlled conditions, followed by pyridyl group introduction via Suzuki-Miyaura coupling. Hazard analysis is critical due to the explosive nature of diazo compounds, requiring strict adherence to safety protocols (e.g., well-ventilated hoods, risk assessments for reagents like triflic acid) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. For photophysical properties, UV-Vis absorption (λmax ~312–328 nm in dichloromethane) and fluorescence spectroscopy (λem ~350 nm) are used. Cyclic voltammetry or DFT calculations determine HOMO/LUMO energy levels (e.g., HOMO = −6.7 eV, LUMO = −3.0 eV) .

Q. What safety protocols are critical during synthesis?

  • Methodology : Risk assessments must address hazards of reagents like triflic acid anhydride and diazo compounds. Procedures include using explosion-proof equipment, secondary containment for toxic materials, and personal protective equipment (PPE). Dichloromethane should be dried via systems like MBraun SPS 7 to minimize moisture-sensitive side reactions .

Advanced Research Questions

Q. How can conflicting photophysical data in different solvent systems be resolved?

  • Methodology : Discrepancies in absorption/emission wavelengths often arise from solvent polarity effects. For example, hydrophilic dibenzo[b,d]thiophene-S,S-dioxide derivatives exhibit redshifted emission in polar solvents due to enhanced charge transfer. Systematic solvent-screening experiments, combined with time-dependent DFT (TD-DFT) modeling, can rationalize solvent-dependent behavior .

Q. What design strategies improve electroluminescent efficiency in Ir(III) complexes using this compound?

  • Methodology : Unsymmetric ligands combining dibenzo[b,d]thiophene and its sulfone derivative enhance quantum yields (Φp up to 0.83) by balancing electron-deficient and rigid π-conjugated structures. Device optimization includes solution-processed OLED fabrication with double-layer architectures (e.g., ITO anode, Mg:Ag cathode), achieving external quantum efficiencies (ηext) of 16.6% .

Q. How do pyridinic nitrogen atoms enhance photocatalytic hydrogen evolution in polymers?

  • Methodology : Dual pyridinic N atoms in dibenzo[b,d]thiophene-based conjugated polymers improve charge separation and hydrophilicity. Testing under visible light (λ >420 nm) with sacrificial agents (e.g., triethanolamine) and co-catalysts (e.g., Pt) achieves hydrogen evolution rates up to 44.2 mmol h⁻¹ g⁻¹. K₂HPO₄ additives further stabilize intermediates .

Q. What computational methods validate structure-property relationships?

  • Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals and exciton binding energies. For example, exact-exchange corrections in DFT improve accuracy for ionization potentials and electron affinities, critical for predicting charge transport in OLEDs .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported HOMO/LUMO values across studies?

  • Methodology : Variations arise from differences in computational methods (e.g., basis sets, solvation models) or experimental techniques (e.g., cyclic voltammetry vs. photoelectron spectroscopy). Standardizing protocols (e.g., using ferrocene/ferrocenium reference in electrochemistry) and reporting full computational parameters (e.g., solvent dielectric constant) ensures reproducibility .

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